molecular formula C40H41N13O7 B12379629 PROTAC TYK2 degrader-1

PROTAC TYK2 degrader-1

Cat. No.: B12379629
M. Wt: 815.8 g/mol
InChI Key: BNTMVRWLSZXCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC TYK2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By targeting TYK2 for degradation, this compound aims to modulate immune responses and has potential therapeutic applications in autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC TYK2 degrader-1 involves the conjugation of a TYK2 ligand with an E3 ubiquitin ligase ligand via a linker. The TYK2 ligand is typically derived from known TYK2 inhibitors, while the E3 ligase ligand is often based on thalidomide or its derivatives. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

PROTAC TYK2 degrader-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

PROTAC TYK2 degrader-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of TYK2 and its effects on various signaling pathways.

    Biology: Used to investigate the role of TYK2 in immune responses and its potential as a therapeutic target.

    Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.

    Industry: Used in the development of new therapeutic agents targeting TYK2 .

Mechanism of Action

PROTAC TYK2 degrader-1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TYK2. This results in the inhibition of TYK2-mediated signaling pathways, including those involving interleukin-12, interleukin-23, and type I interferons .

Comparison with Similar Compounds

Properties

Molecular Formula

C40H41N13O7

Molecular Weight

815.8 g/mol

IUPAC Name

6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide

InChI

InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49)

InChI Key

BNTMVRWLSZXCGH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

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